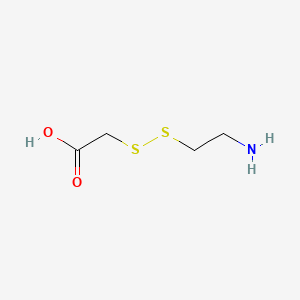![molecular formula C20H30O5 B1231957 (2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE](/img/structure/B1231957.png)
(2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11210(1),(1)?0?,?]HEXADECAN-15-ONE is a complex organic molecule characterized by multiple hydroxyl groups and a unique tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Common reagents include strong acids or bases to facilitate ring closure.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Functional Group Modifications: Additional functional groups, such as the hydroxymethyl and methylidene groups, are introduced through targeted reactions like alkylation or reduction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups and tetracyclic structure make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism by which (2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the tetracyclic core provides structural stability. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,18R,19R)-8-Acetoxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.0~2,13~.0~4,12~.0~7,11~.0~14,19~]docos-5-ene-5-carboxylic acid .
- (1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.1~2,5~.0~3,8~.0~13,17~]nonadecane-4,5,7,8,14-pentol .
Uniqueness
The uniqueness of (2R,4R,8S,9R,10S,16S)-2,8,16-TRIHYDROXY-9-(HYDROXYMETHYL)-5,5-DIMETHYL-14-METHYLIDENETETRACYCLO[11.2.1.0(1),(1)?.0?,?]HEXADECAN-15-ONE lies in its specific arrangement of hydroxyl groups and the presence of a methylidene group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H30O5 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
(2R,4R,8S,9R,10S,16S)-2,8,16-trihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one |
InChI |
InChI=1S/C20H30O5/c1-10-11-4-5-12-19(9-21)13(18(2,3)7-6-14(19)22)8-15(23)20(12,16(10)24)17(11)25/h11-15,17,21-23,25H,1,4-9H2,2-3H3/t11?,12-,13+,14-,15+,17-,19-,20?/m0/s1 |
Clave InChI |
WHSUEVLJUHPROF-NGMGQJSWSA-N |
SMILES isomérico |
CC1(CC[C@@H]([C@@]2([C@@H]1C[C@H](C34[C@H]2CCC([C@@H]3O)C(=C)C4=O)O)CO)O)C |
SMILES |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C |
SMILES canónico |
CC1(CCC(C2(C1CC(C34C2CCC(C3O)C(=C)C4=O)O)CO)O)C |
Sinónimos |
1,7,14,20-tetrahydroxykaur-16-en-15-one (1alpha,7alpha,14R) kamebakaurin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


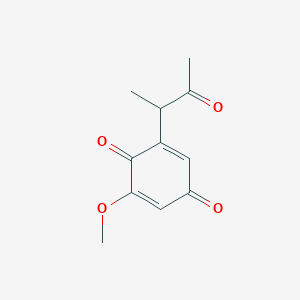


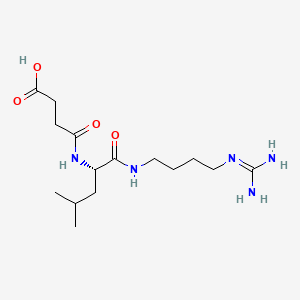
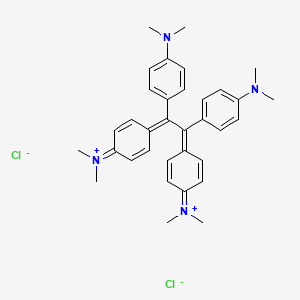
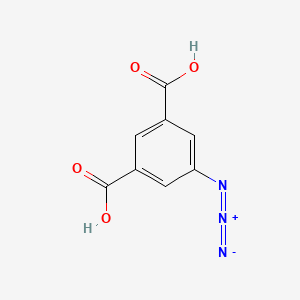
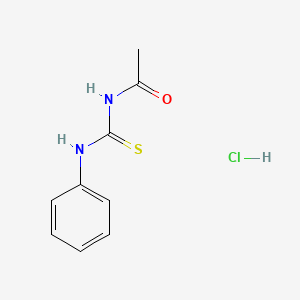

![6,10-Dimethyl-N-(2-morpholin-4-ylethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B1231886.png)
![2-[[4-(2-Methoxyphenyl)sulfonyl-1-piperazinyl]sulfonyl]benzonitrile](/img/structure/B1231889.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1231890.png)
![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxo-1-imidazolidinyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1231891.png)
![(1R,2R,4R,6R,7R,8R,10R,13R,14S)-7-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-13-ethyl-6-methoxy-2,4,6,8,10,14-hexamethyl-17-[3-(4-quinolyl)propylamino]-12,15-dioxa-17-azabicyclo[12.3.0]heptadecane-3,9,11,16-tetrone](/img/structure/B1231893.png)
